Welcome to the BenchChem Online Store!
molecular formula C12H6N2O2 B1662461 1,10-Phenanthroline-5,6-dione CAS No. 27318-90-7

1,10-Phenanthroline-5,6-dione

Cat. No. B1662461
M. Wt: 210.19 g/mol
InChI Key: KCALAFIVPCAXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08471037B2

Procedure details

1,10-phenanthroline (10.0 g, 55.5 mmol) and potassium bromide (15.0 g, 126 mmol) were in 250 ml two-neck bottle and the outlet of the condenser tube was introduced with a rubber pipe into NaOH aqueous solution. Sulfuric acid (100 mL, 98%) was poured under ice bath condition, and then fuming nitric acid (50.0 mL, 68% w/w) was added after removing ice bath. Then, the temperature was increased to 40° C. for three hours and further increased to 80˜90° C. for one hour. And then, the temperature decreased and the condenser tube was removed, waiting for the dispersion of bromine gas which remained in the bottle. After 1˜2 hours, the solution in the bottle was poured into ice water and NaOH aqueous solution was added slowly until pH of the mixed solution reached 6˜7. At this time, a large number of yellow solid precipitations were produced, filtered with clean water and then collected as products. Finally, the yellow solids of 7.81 g with a yield of 67% were obtained by recrystallizing the said products with methanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:14]2[C:5](=[CH:6][CH:7]=[C:8]3[C:13]=2[N:12]=[CH:11][CH:10]=[CH:9]3)[CH:4]=[CH:3][CH:2]=1.[Br-].[K+].[OH-:17].[Na+].[N+]([O-])(O)=[O:20]>S(=O)(=O)(O)O>[N:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][N:12]=3)[C:7](=[O:17])[C:6](=[O:20])[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
15 g
Type
reactant
Smiles
[Br-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removing ice bath
TEMPERATURE
Type
TEMPERATURE
Details
further increased to 80˜90° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the condenser tube was removed
WAIT
Type
WAIT
Details
waiting for the dispersion of bromine gas which
WAIT
Type
WAIT
Details
After 1˜2 hours
ADDITION
Type
ADDITION
Details
the solution in the bottle was poured into ice water and NaOH aqueous solution
ADDITION
Type
ADDITION
Details
was added slowly until pH of the mixed solution
CUSTOM
Type
CUSTOM
Details
At this time, a large number of yellow solid precipitations
CUSTOM
Type
CUSTOM
Details
were produced
FILTRATION
Type
FILTRATION
Details
filtered with clean water
CUSTOM
Type
CUSTOM
Details
collected as products
CUSTOM
Type
CUSTOM
Details
Finally, the yellow solids of 7.81 g with a yield of 67% were obtained
CUSTOM
Type
CUSTOM
Details
by recrystallizing the said products with methanol

Outcomes

Product
Name
Type
Smiles
N1=CC=CC=2C(C(C3=CC=CN=C3C12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.